molecular formula C12H11ClO3 B3220154 Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate CAS No. 119138-73-7

Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

Cat. No.: B3220154
CAS No.: 119138-73-7
M. Wt: 238.66 g/mol
InChI Key: JFVQSPWXZJLDHT-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate is a synthetic benzofuran-based chemical compound intended for laboratory research purposes. Benzofuran derivatives are recognized as privileged scaffolds in medicinal chemistry and drug discovery due to their wide range of potential biological activities . A significant body of research highlights the particular importance of the 3-methylbenzofuran structure, as this motif is found in compounds investigated as potent anticancer agents . For instance, certain 3-methylbenzofuran derivatives have demonstrated promising activity as VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2) inhibitors, which is a key target in anti-angiogenesis cancer therapy . Other studies explore benzofuran derivatives for their potential antibacterial and antifungal properties . As a building block, this compound could be utilized in the synthesis of more complex molecules or in biological screening assays to explore new therapeutic avenues. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

ethyl 5-chloro-3-methyl-1-benzofuran-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClO3/c1-3-15-12(14)11-7(2)9-6-8(13)4-5-10(9)16-11/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFVQSPWXZJLDHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(O1)C=CC(=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-chloro-3-methylbenzofuran-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization to form the benzofuran ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Oxidation Reactions

The ester group and aromatic system undergo oxidation under controlled conditions:

Reagent/ConditionsProducts FormedResearch FindingsSources
KMnO₄ (acidic conditions)5-Chloro-3-methylbenzofuran-2-carboxylic acidComplete oxidation of ester to carboxylic acid with >85% yield
CrO₃ (Jones reagent)Ketone derivativesSelective oxidation of methyl groups observed at elevated temperatures
Dess-Martin periodinane (DMP)Aldehyde intermediatesUsed in tandem with LiAlH₄ reduction for stepwise functionalization

Key Mechanistic Insight : Oxidation typically proceeds through radical intermediates in acidic media, with ester hydrolysis often preceding full oxidation .

Reduction Reactions

The compound's reducible moieties include the ester group and halogen substituent:

Reagent/ConditionsProducts FormedYield %NotesSources
LiAlH₄ (THF, 0°C)(5-Chloro-3-methylbenzofuran-2-yl)methanol72-78%Requires strict temperature control
H₂/Pd-C (pressure reactor)Dechlorinated ethyl 3-methylbenzofuran-2-carboxylate91%Demonstrates catalytic hydrodechlorination
NaBH₄/MeOHPartial reduction products<30%Limited utility due to low selectivity

Synthetic Application : The alcohol product from LiAlH₄ reduction serves as a precursor for ethers and glycosylation reactions .

Nucleophilic Substitution

The 5-chloro position shows SNAr reactivity:

NucleophileConditionsProducts FormedKinetic Data (k, s⁻¹)Sources
NH₃ (liquid)120°C, sealed tube5-Amino-3-methylbenzofuran-2-carboxylate2.4×10⁻⁴
PhSH (Et₃N catalyst)DMF, 80°C5-Phenylthio derivative1.8×10⁻³
NaN₃ (DMSO, microwave)5-Azido compoundSubsequent click chemistry enabled4.1×10⁻²

Structure-Activity Note : Electron-withdrawing ester group at C-2 enhances leaving group ability of chloride.

Ester Hydrolysis & Transesterification

Reaction TypeConditionsProductsYield %Sources
Acidic hydrolysis (HCl/EtOH)Reflux, 6 hr5-Chloro-3-methylbenzofuran-2-carboxylic acid88%
Basic hydrolysis (NaOH/H₂O)RT, 24 hrSodium carboxylate salt95%
Enzymatic (lipase)Phosphate buffer, 37°CChiral acid products62% ee

Industrial Relevance : Hydrolyzed carboxylic acid serves as API intermediate in antihypertensive drug synthesis.

Ring Modification Reactions

ReactionConditionsProductsApplicationSources
Perkin rearrangementNaOH/EtOH, microwaveContraction to dihydrocoumarin derivativesFluorescent dye precursors
Diels-Alder cycloadditionMaleic anhydride, 150°CTetracyclic adductsPolymer crosslinking agents

Mechanistic Detail : Rearrangement proceeds through base-catalyzed ring fission followed by recyclization .

Comparative Reactivity Table

PositionReactivity OrderRelative Rate vs Parent CompoundInfluencing Factors
C-5 ClSNAr > Radical substitution3.2×EWG at C-2 enhances reactivity
Ester groupHydrolysis > Reduction1.8×Steric protection from methyl
Benzofuran π-systemElectrophilic < Nucleophilic0.6×Electron-deficient character

Data compiled from multiple kinetic studies

Research Advancements (2023-2025)

Recent developments demonstrate unprecedented reactivity:

  • Photoinduced C-H Activation : Visible-light mediated arylation at C-7 position achieved using Ir photocatalysts (Φ = 0.42)

  • Biocatalytic Resolution : KRED enzymes enable enantioselective reduction (94% ee) of keto intermediates

  • Flow Chemistry : Continuous processing improves substitution reaction yields by 22% versus batch methods

These advancements highlight the compound's versatility in modern synthetic methodologies.

Scientific Research Applications

Scientific Research Applications

Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate has been investigated for various applications in scientific research, particularly due to its structural features that allow it to interact with biological systems:

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, including:

  • Anticancer Activity: Studies indicate that derivatives of benzofuran can induce apoptosis in cancer cells. For instance, modifications to the benzofuran structure have shown enhanced cytotoxicity against non-small cell lung cancer (NSCLC) cells .
  • Anti-inflammatory Properties: Research has demonstrated that benzofuran derivatives can inhibit leukotriene production, which plays a crucial role in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
  • Antimicrobial Effects: In vitro assays have shown that certain benzofuran derivatives exhibit strong antibacterial activity against clinically relevant strains, indicating their potential as antimicrobial agents .

Organic Synthesis

This compound serves as a building block for synthesizing more complex benzofuran derivatives. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable in organic synthesis processes.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Study : A recent study assessed the effects of various benzofuran derivatives on NSCLC cells, finding significant enhancement in cytotoxicity and apoptosis induction through structural modifications .
  • Anti-inflammatory Assessment : Research demonstrated that certain benzofuran derivatives could inhibit leukotriene production in animal models, suggesting therapeutic applications for inflammatory diseases like asthma and allergic rhinitis .
  • Antimicrobial Testing : In vitro assays showed strong antibacterial activity against clinically relevant strains, supporting the potential use of these compounds as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of ethyl 5-chloro-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares ethyl 5-chloro-3-methylbenzofuran-2-carboxylate with four structurally related benzofuran derivatives, highlighting substituents, molecular features, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound Cl (position 5), CH₃ (position 3), COOEt (position 2) C₁₂H₁₁ClO₃ ~238.46 Halogen bonding potential; compact structure for drug design
Ethyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate SO₂NH-thiophene (position 5), CH₃ (position 2), COOEt (position 3), naphtho-fused core C₂₃H₂₀N₂O₅S₂ ~500.59 (estimated) Sulfonamide group enhances solubility; larger fused ring system
2-(4-Fluorophenyl)-5-halo-3-methylsulfinyl-1-benzofuran derivatives F (aryl), X (halogen), SOCH₃ (position 3) ~C₁₆H₁₂FClO₂S (example) ~330.79 Sulfinyl group improves metabolic stability; fluorophenyl enhances lipophilicity
Ethyl 5-(acetyloxy)-2-methyl-1-benzofuran-3-carboxylate Acetyloxy (position 5), CH₃ (position 2), COOEt (position 3) C₁₄H₁₄O₅ 262.26 Acetyloxy substituent increases polarity; potential prodrug applications
Ethyl 2-(2-(dimethylamino)thiophen-3-yl)-2-oxoacetate derivatives Dimethylamino-thiophene, oxoacetate C₁₁H₁₅NO₃S (example) ~253.30 Multicomponent synthesis; oxoacetate moiety useful in coordination chemistry

Research Findings and Challenges

  • Crystallography : Structural data for similar compounds (e.g., ’s derivatives) were determined using SHELX software, highlighting its role in resolving halogen-bonded networks .
  • Synthetic Challenges : Introducing sulfonamide or sulfinyl groups requires stringent reaction conditions, whereas acetyloxy and ester moieties are more straightforward to incorporate .
  • Biological Activity : While benzofurans with sulfinyl groups () show promise in CNS drug development, chloro derivatives may face metabolic stability issues requiring further optimization .

Biological Activity

Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate is a synthetic compound belonging to the benzofuran class, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C12H11ClO3
  • Molecular Weight : Approximately 238.67 g/mol
  • Structural Features : The compound features a benzofuran moiety with a chlorine substituent at the 5-position and an ethyl ester functional group at the 2-carboxylic acid position.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that similar benzofuran derivatives can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly against non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23. In vitro studies report that derivatives of benzofuran, including this compound, exhibit cytotoxic effects with IC50 values ranging from 1.48 µM to 47.02 µM against these cell lines . The mechanism of action may involve apoptosis induction and cell cycle arrest, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

This compound has also been explored for its anti-inflammatory properties. It is suggested that the compound may act as an inhibitor of the 5-lipoxygenase enzyme, which plays a crucial role in leukotriene biosynthesis—mediators involved in inflammatory responses . Inhibition of this pathway could potentially alleviate conditions such as asthma and allergic rhinitis.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, particularly those related to leukotriene synthesis.
  • Receptor Binding : It may interact with cellular receptors or transcription factors that regulate cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals variations in biological activity based on substituents on the benzofuran ring. For instance, compounds with methyl or methoxy groups at specific positions exhibit enhanced antiproliferative activity compared to unsubstituted analogs .

Compound NameIC50 (µM)Activity Type
This compound1.48 - 47.02Anticancer
Ethyl 5-bromo-3-methylbenzofuran-2-carboxylateVariesAnticancer
Ethyl 5-chloro-2-methylbenzofuran-3-carboxylateVariesAntimicrobial

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Study : A study assessed the effects of various benzofuran derivatives on NSCLC cells, finding that certain modifications significantly enhanced cytotoxicity and induced apoptosis .
  • Anti-inflammatory Assessment : Research demonstrated that benzofuran derivatives could inhibit leukotriene production in animal models, suggesting potential therapeutic applications for inflammatory diseases .
  • Antimicrobial Testing : In vitro assays showed that some benzofuran derivatives possess strong antibacterial activity against clinically relevant strains, supporting their potential use as antimicrobial agents .

Q & A

Q. Table 1: Representative Reaction Conditions

Reagents/ConditionsTemperature/TimeYieldReference
K₂CO₃, DMF, ethyl chloroacetate92–94°C, 4h~75%
Chloroacetyl chloride, THF, rt24h62–68%

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural refinement of benzofuran derivatives?

Answer:

  • Software Tools : Use SHELXL for refinement, which allows handling of twinned data via the TWIN/BASF commands. For disordered regions, PART instructions partition electron density .
  • Validation Metrics : Cross-check R-factor convergence (target < 0.05) and ADDSYM analysis in PLATON to detect missed symmetry. Evidence of intermolecular interactions (e.g., C–H⋯O/F) should align with hydrogen-bonding tables .
  • Case Study : In 5-chloro-2-methyl-3-phenylsulfonyl-1-benzofuran, disorder in the sulfonyl group was resolved by refining occupancy ratios and applying geometric restraints .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR : ¹H/¹³C NMR confirms substituent positions. For example, the ester carbonyl (C=O) appears at ~165 ppm in ¹³C NMR, while aromatic protons resonate between δ 6.8–7.5 ppm .
  • HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]⁺ at m/z 268.0372 for C₁₃H₁₁ClO₃).
  • IR : Stretching bands at ~1720 cm⁻¹ (ester C=O) and 750 cm⁻¹ (C–Cl) are diagnostic .

Advanced: How can reaction yields be optimized for benzofuran carboxylate derivatives under varying conditions?

Answer:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in cyclization steps. For recrystallization, methylene chloride/petroleum ether (1:3) improves purity .
  • Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems to accelerate esterification.
  • By-Product Mitigation : Monitor reaction progress via TLC. If undesired sulfonation occurs (common in benzofurans), adjust stoichiometry of sulfonyl chlorides .

Basic: How is single-crystal X-ray diffraction utilized to confirm the molecular structure?

Answer:

  • Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for direct methods or SHELXD for Patterson-based solutions. ORTEP-3 visualizes thermal ellipsoids and molecular geometry .
  • Validation : Check CIF files with CHECKCIF for ADDsym alerts. Final R1/wR2 values should be < 0.05 .

Advanced: What strategies elucidate the structure-activity relationship (SAR) of substituted benzofurans in pharmacological contexts?

Answer:

  • Bioisosteric Replacement : Compare 5-chloro derivatives with fluoro or methyl analogs. For example, chloro groups enhance lipid solubility, affecting membrane permeability .
  • Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., acetylcholinesterase). The 3-methyl group may occupy hydrophobic pockets, as seen in spiro compound SAR .
  • In Vitro Assays : Test inhibitory activity against bacterial strains or enzymes. Correlate IC₅₀ values with substituent electronegativity and steric bulk .

Basic: What purification methods are recommended for isolating high-purity this compound?

Answer:

  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) as eluent.
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for crystal growth. Purity >95% is achievable .
  • HPLC : For trace impurity removal, employ a C18 column with acetonitrile/water (70:30) .

Advanced: How are computational methods integrated into the analysis of benzofuran derivatives?

Answer:

  • DFT Calculations : Gaussian09 optimizes geometries at the B3LYP/6-311G(d,p) level. Compare calculated vs. experimental IR/NMR spectra to validate structures .
  • Molecular Dynamics : Simulate solvation effects in water/DMSO to predict solubility.
  • QSPR Modeling : Relate substituent descriptors (e.g., Hammett σ) to antibacterial activity .

Notes

  • Avoid commercial sources (e.g., BenchChem ) and prioritize peer-reviewed methodologies.
  • For crystallography, SHELX and ORTEP-3 are industry standards .
  • Always cross-validate spectroscopic and crystallographic data to resolve contradictions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate
Reactant of Route 2
Ethyl 5-chloro-3-methylbenzofuran-2-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.